

AZD-3199: A Technical Guide on Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **AZD-3199**, a potent and long-acting $\beta 2$ adrenergic receptor agonist. The information is compiled to assist researchers and drug development professionals in handling, formulating, and analyzing this compound.

Physicochemical Properties

AZD-3199 is a complex molecule with the chemical formula C32H42N4O4S.[1] It is available as a free base and as a dihydrobromide salt. Key physicochemical properties are summarized in the table below.

Property	Value	Source
Chemical Formula	C32H42N4O4S	[1]
Molecular Weight	578.77 g/mol	[1]
Appearance	Solid powder	N/A
Purity	>98%	N/A

Solubility Characteristics



Currently, detailed quantitative solubility data for **AZD-3199** in a range of aqueous and organic solvents is not extensively available in the public domain. The available information indicates that **AZD-3199** is soluble in dimethyl sulfoxide (DMSO).[1] For research purposes, stock solutions are typically prepared in DMSO.

Table 2.1: Qualitative Solubility of AZD-3199

Solvent	Solubility	Concentration
Dimethyl Sulfoxide (DMSO)	Soluble	Not specified

Experimental Protocol for Solubility Determination

A standard experimental approach to quantitatively determine the solubility of a compound like **AZD-3199** involves the shake-flask method, followed by analysis using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of AZD-3199 in various solvents.

Materials:

- AZD-3199 (free base or salt form)
- Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO)
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
- Calibrated analytical balance
- Volumetric flasks and pipettes



Methodology:

- Preparation of Saturated Solutions: An excess amount of AZD-3199 is added to a known volume of each solvent in separate vials.
- Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The resulting suspensions are centrifuged at high speed to separate the undissolved solid from the supernatant.
- Sample Preparation: An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: The concentration of AZD-3199 in the diluted supernatant is determined by a validated HPLC method.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mM.

Stability Profile

The stability of a drug substance is a critical factor in its development and formulation. While specific forced degradation studies for **AZD-3199** are not publicly available, general storage recommendations provide insight into its stability.

Table 3.1: Recommended Storage Conditions and Stability of AZD-3199

Condition	Temperature	Duration	Shelf Life
Short-term	0 - 4°C	Days to weeks	Not specified
Long-term	-20°C	Months to years	>2 years if stored properly[1]

It is also recommended to store the compound in a dry and dark environment.[1] Stock solutions in DMSO can be stored at 0 - 4°C for the short term and at -20°C for the long term.



Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. A typical forced degradation study for **AZD-3199** would involve the following conditions:

Objective: To investigate the degradation of **AZD-3199** under various stress conditions and identify the resulting degradation products.

Methodology:

- Acidic Hydrolysis: AZD-3199 solution is treated with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).
- Alkaline Hydrolysis: AZD-3199 solution is treated with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.
- Oxidative Degradation: AZD-3199 solution is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
- Thermal Degradation: Solid **AZD-3199** is exposed to dry heat (e.g., 80°C) for a specified period.
- Photolytic Degradation: AZD-3199 solution and solid drug are exposed to UV and visible light in a photostability chamber.

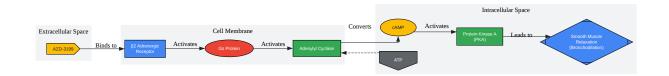
For each condition, samples are collected at various time points and analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent drug and any degradation products.

Mechanism of Action and Signaling Pathway

AZD-3199 is a β 2 adrenergic receptor agonist.[1][2] Its therapeutic effect, particularly in the context of respiratory diseases like asthma and COPD, is derived from its ability to relax the smooth muscle of the airways. This is achieved through the activation of the β 2 adrenergic receptor signaling pathway.



Upon binding of **AZD-3199** to the $\beta 2$ adrenergic receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The Gs protein, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.



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